Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

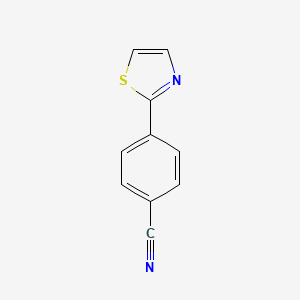

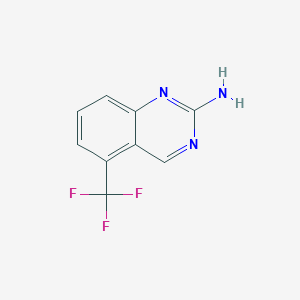

The synthesis of pyrimidine derivatives, such as “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate”, has been a topic of research in medicinal chemistry . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines have been described .

Molecular Structure Analysis

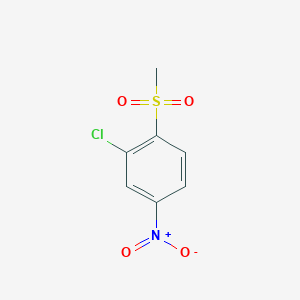

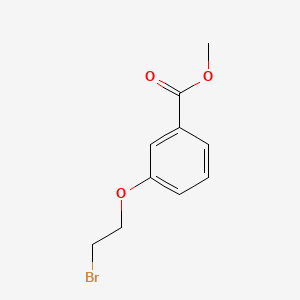

The molecular structure of “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” is based on a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This core is substituted with an ethyl acrylate group and a methylthio group.

Aplicaciones Científicas De Investigación

Novel Synthesis of Heterocyclic Compounds :Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been used in the synthesis of various heterocyclic compounds, including pyrido[3,2‐e]pyrimido[1,2‐c]pyrimidines, which are produced through thermal cyclization and alkaline hydrolysis processes (Dave & Shukla, 1997).

Antioxidant Activity Studies :In the exploration of antioxidant properties, ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been a key component in the synthesis of substituted pyrazolo[4, 5-e]-4H-pyrimido[2,3-b] benzimidazoles. These compounds are evaluated for their antioxidant activities, highlighting the potential medical and biological relevance of such derivatives (Ubale, Vartale, & Sontakke, 2017).

Synthesis of Mercaptopurine Analogues :Research has demonstrated that ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate can be used in the novel synthesis of 7-methylthiopyrazolo[1,5-a]pyrimidines, indicating its role in creating analogues of existing therapeutic compounds like mercaptopurine (Elgemeie, El-Ezbawy, Ali, & Mansour, 1994).

Chemical Structure Studies :The compound has been involved in studies examining the structure and reactivity of various heterocyclic compounds. For instance, research on the hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate revealed significant insights into the nonplanar nature of pyrimidine rings and supramolecular aggregation in similar compounds (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Synthesis of Benzimidazole Derivatives :Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been used to synthesize new representatives of hetarylketene aminals, such as ethyl 3,3-diamino-2-(2-p-tolylpyrimidin-4-yl)acrylate. This method demonstrates the utility of the compound in the assembly of pyrimidine rings, which is essential in the creation of benzimidazole derivatives (Dorokhov, Present, & Bogdanov, 1994).

Direcciones Futuras

The future directions for research on “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNLADVXCOTFLC-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(N=C1N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(N=C1N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442808 |

Source

|

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate | |

CAS RN |

211244-80-3 |

Source

|

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)